An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Thiazole Derivative
Molecular Identity and Structural Features
Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a central 1,3-thiazole ring substituted at the 2, 4, and 5 positions. The presence of an ethyl carboxylate group at position 2, a benzyloxy group at position 4, and a methyl group at position 5 defines its unique chemical architecture.
Chemical Structure
The two-dimensional structure of the molecule is depicted below.
Caption: 2D structure of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate.
Key Structural Features and Their Implications
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Thiazole Core: This heterocyclic scaffold is known to interact with a variety of biological targets, often through hydrogen bonding and pi-stacking interactions. Its presence is a key determinant of the molecule's potential pharmacological activity.
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Ethyl Carboxylate Group: This ester group can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in vivo, potentially acting as a prodrug moiety.
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Benzyloxy Group: The introduction of a benzyl ether at the 4-position significantly increases the lipophilicity of the molecule compared to its hydroxylated precursor. This can have a profound impact on its solubility, membrane permeability, and metabolic stability.
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Methyl Group: The small alkyl substituent at the 5-position can influence the molecule's binding to target proteins through steric interactions and by affecting the electronic properties of the thiazole ring.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. While experimental data for the title compound is scarce, we can infer and predict key parameters based on its structure and data from its precursor, ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.
| Property | Value for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate | Notes and References |
| Molecular Formula | C₁₄H₁₅NO₃S | [4] |
| Molecular Weight | 277.34 g/mol | [4] |
| CAS Number | 2059949-66-3 | [4] |
| Appearance | Likely a solid at room temperature. | Inferred from the melting point of its precursor. |
| Melting Point | Not experimentally determined. | The precursor, ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, has a melting point of 163-164 °C.[5] The addition of the benzyl group would likely alter this value. |
| Boiling Point | Not experimentally determined. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The benzyloxy group significantly increases lipophilicity. Many thiazole derivatives show good solubility in DMSO.[6][7] |
| Predicted logP | ~3.5 - 4.5 | Estimated based on the structure. The increased lipophilicity from the benzyl group is a key factor. |
| Predicted pKa | Not readily predictable without experimental data. | The thiazole nitrogen is weakly basic. |
Synthesis and Spectroscopic Characterization
While a specific synthetic procedure for Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate is not detailed in the available literature, a plausible and efficient synthesis can be proposed based on standard organic chemistry principles.
Proposed Synthetic Pathway
The most direct route to the target compound would involve the benzylation of its hydroxylated precursor, ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. This is a common and high-yielding reaction.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol (Hypothetical)
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Dissolution: Dissolve ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
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Addition of Base: Add a slight excess of a base, for example, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution to deprotonate the hydroxyl group.
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Addition of Benzylating Agent: Slowly add benzyl bromide (1.2 eq) to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Expected Spectroscopic Data
While no experimental spectra are available, the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the molecule's structure.
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¹H NMR:
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A singlet for the methyl protons (~2.0-2.5 ppm).
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A triplet and a quartet for the ethyl ester protons (~1.3-1.4 ppm and ~4.3-4.4 ppm, respectively).
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A singlet for the benzylic methylene protons (~5.0-5.5 ppm).
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Multiplets in the aromatic region for the phenyl protons of the benzyl group (~7.2-7.5 ppm).
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¹³C NMR:
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Signals for the methyl and ethyl carbons.
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Signals for the thiazole ring carbons.
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A signal for the benzylic methylene carbon.
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Signals for the aromatic carbons of the benzyl group.
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A signal for the ester carbonyl carbon.
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IR Spectroscopy:
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A strong absorption band for the ester carbonyl (C=O) stretch (~1700-1730 cm⁻¹).
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C-H stretching vibrations for the aromatic and aliphatic protons.
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C-O stretching vibrations for the ether and ester groups.
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Characteristic absorptions for the thiazole ring.
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Relevance in Drug Discovery and Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][8][9] The title compound, as a member of this class, holds potential for further investigation as a lead structure in drug discovery programs.
Potential Therapeutic Applications
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Antimicrobial Agents: Thiazole-containing compounds have been investigated for their activity against various bacterial and fungal pathogens.[6][7][10]
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Anti-inflammatory Agents: Some thiazole derivatives have shown promise as anti-inflammatory agents.[1]
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Anticancer Agents: The thiazole scaffold is present in several compounds with demonstrated antiproliferative activity against cancer cell lines.
Structure-Activity Relationship (SAR) Considerations
The physicochemical properties of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate, particularly its increased lipophilicity due to the benzyloxy group, would be a critical factor in its biological activity. This modification could enhance cell membrane permeability, leading to improved cellular uptake. However, it may also increase metabolic susceptibility through enzymatic cleavage of the ether linkage. Further derivatization of the benzyl group or replacement with other substituents could be a key strategy in optimizing the pharmacokinetic and pharmacodynamic properties of this scaffold.
Conclusion
Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate represents an intriguing yet under-explored molecule within the medicinally significant thiazole family. This guide has aimed to provide a foundational understanding of its physicochemical properties by leveraging data from related compounds and established chemical principles. While experimental validation of the predicted properties and the proposed synthetic route is necessary, this document serves as a valuable resource for researchers interested in exploring the potential of this and similar thiazole derivatives in the pursuit of novel therapeutics.
References
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Chemical Synthesis Database. ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. [Link]
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Azzam, R. A., Elboshi, H. A., & El-Nassan, H. B. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1778. [Link]
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PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]
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Azzam, R. A., Elboshi, H. A., & El-Nassan, H. B. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed, 36551333. [Link]
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Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]
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